(4-(N-环己基磺酰胺基)萘-1-基)硼酸

描述

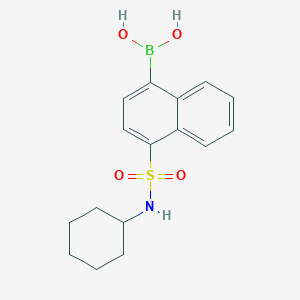

(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C16H20BNO4S and its molecular weight is 333.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

传感应用

硼酸以其与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用的能力而闻名。 这种特性使它们在各种传感应用中发挥作用,特别是在检测糖类和阴离子方面 .

光致变色材料开发

该化合物中萘的结构成分表明其在光致变色材料开发中的潜在应用,光致变色材料在暴露于光线下会改变颜色。 这些材料在智能窗、光学数据存储和太阳镜中具有应用 .

作用机制

Target of Action

Boronic acids are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can influence various biochemical processes .

Mode of Action

Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the synthesis of complex organic compounds . These reactions are crucial in various fields, including medicinal chemistry and materials science .

Result of Action

The compound’s role in suzuki–miyaura coupling reactions suggests it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

生物活性

(4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, have been studied for their diverse applications in drug development, particularly in the treatment of cancer and other diseases.

- IUPAC Name : (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid

- CAS Number : 1704120-99-9

- Molecular Formula : C14H18BNO3S

- Molecular Weight : 295.27 g/mol

The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition, where boronic acids can act as inhibitors by binding to the active sites of enzymes involved in disease pathways. The specific interactions and pathways for (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid require further investigation, but it is hypothesized that it may interact with proteasomal pathways similar to other boronic acid derivatives like bortezomib .

Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer highlighted the effectiveness of boronic acid derivatives in targeting cancer cells by inhibiting the proteasome pathway. The introduction of a sulfamoyl group was noted to enhance the solubility and bioavailability of these compounds, which could be beneficial for (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid in therapeutic applications .

Case Study 2: Antimicrobial Activity

Research conducted on related compounds showed promising results regarding their antimicrobial efficacy against various bacterial strains. The presence of the naphthalene ring system is believed to contribute to this activity by facilitating interactions with microbial cell membranes .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| (4-(N-cyclohexylsulfamoyl)naphthalen-1-yl)boronic acid | 1704120-99-9 | 295.27 g/mol | Anticancer, Antimicrobial |

| Bortezomib | 179324-69-7 | 384.43 g/mol | Proteasome inhibitor |

| Vaborbactam | 267221-88-5 | 371.28 g/mol | β-lactamase inhibitor |

属性

IUPAC Name |

[4-(cyclohexylsulfamoyl)naphthalen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4S/c19-17(20)15-10-11-16(14-9-5-4-8-13(14)15)23(21,22)18-12-6-2-1-3-7-12/h4-5,8-12,18-20H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRFNQSFPWSYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。